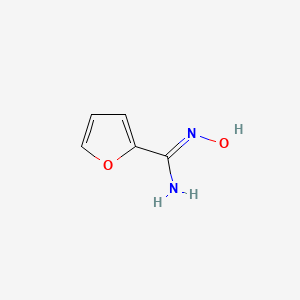

N'-hydroxyfuran-2-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

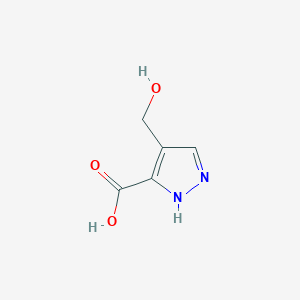

N’-hydroxyfuran-2-carboximidamide is a chemical compound with the CAS Number: 50892-99-4 . It has a molecular weight of 126.11 and its IUPAC name is N’-hydroxy-2-furancarboximidamide .

Molecular Structure Analysis

The InChI code for N’-hydroxyfuran-2-carboximidamide is 1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,5H,6H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

N’-hydroxyfuran-2-carboximidamide is a powder with a melting point of 52-53°C . and is typically stored at room temperature .Aplicaciones Científicas De Investigación

Metal Extraction and Recovery

N'-hydroxyfuran-2-carboximidamide derivatives, specifically N'-alkyloxypyridinecarboximidamides, have been researched for their efficacy in extracting metals from solutions. Studies have demonstrated their potential in extracting copper(II) from chloride solutions, influenced by factors like extractant structure, metal and chloride ion concentrations, and shaking time. The mechanism involves complexation with a specific molar ratio of metal to chloride to extractant (Wojciechowska et al., 2017). Similar derivatives have also shown efficiency in zinc(II) extraction from acidic chloride solutions, with variations in chloride ions concentration affecting extraction abilities (Wojciechowska et al., 2017).

Environmental Remediation

In the environmental sector, N',N-dihexyl-N'-hydroxypyridine-2-carboximidamide has been used for the reduction and elimination of carcinogenic chromium(VI) from aqueous solutions. The compound's reduction efficiency was high, especially at a pH of 0, following a first-order kinetic reaction. This application suggests a potential for using this compound derivatives in environmental cleanup processes (Wójcik et al., 2020).

Spectroscopy and Analysis

In the field of analytical chemistry, N'-hydroxy-pyrimidine-2-carboximidamide (HPCI) has been studied using various spectroscopic techniques like FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy. This research provides insight into the molecular structure and properties of such compounds, which is vital for their application in various scientific fields (Jasmine et al., 2015).

Crystallography

The crystal structures of N'-aminopyridine-2-carboximidamide have been analyzed, revealing intermolecular hydrogen-bonding interactions that form distinct structural networks. Understanding these structures can aid in designing materials with specific properties for various scientific applications (Francois Eya’ane Meva et al., 2017).

Synthesis and Chemical Transformations

Research into the synthesis of novel N,N'-di(alkanediyl)bis(2-imino-2,5-dihydrofuran-3-carboxamides) has expanded the potential applications of these compounds in various fields, including pharmaceuticals and material science. The synthesis process is crucial for creating compounds with specific properties and functions (Avetisyan & Karapetyan, 2013).

Antimicrobial Activity

This compound derivatives have shown promise in antimicrobial applications. A study on heterocyclic sulfamoyl‐phenyl‐carboximidamides, derived from clinically applied sulfonamides, demonstrated notable antibacterial potency, suggesting their potential in medical and pharmaceutical applications (Gobis et al., 2012).

Drug Delivery and Tissue Engineering

Research on pH-sensitive hydrogel membranes using carboxymethyl dextran and carbodiimide chemistry has shown potential for this compound derivatives in drug delivery and tissue engineering. The hydrogels' porosity and permeability can be modulated by pH and ionic strength, making them suitable for controlled drug release and tissue engineering applications (Zhang et al., 2005).

Safety and Hazards

The safety information for N’-hydroxyfuran-2-carboximidamide includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-hydroxyfuran-2-carboximidamide' involves the reaction of furan-2-carboximidamide with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Furan-2-carboximidamide", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve furan-2-carboximidamide in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride and base to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold solvent (e.g. diethyl ether)", "Dry the product under vacuum to obtain 'N'-hydroxyfuran-2-carboximidamide'" ] } | |

Número CAS |

50892-99-4 |

Fórmula molecular |

C5H6N2O2 |

Peso molecular |

126.11 g/mol |

Nombre IUPAC |

N'-hydroxyfuran-2-carboximidamide |

InChI |

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) |

Clave InChI |

BYRPNZFONPLHNA-UHFFFAOYSA-N |

SMILES isomérico |

C1=COC(=C1)/C(=N\O)/N |

SMILES |

C1=COC(=C1)C(=NO)N |

SMILES canónico |

C1=COC(=C1)C(=NO)N |

Otros números CAS |

50892-99-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)

![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)

![(4-nitrophenyl)methyl N-[1-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenylbutyl]piperidin-4-yl]-N-prop-2-enylcarbamate](/img/structure/B3053022.png)